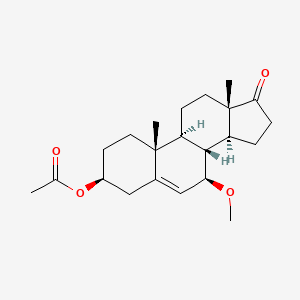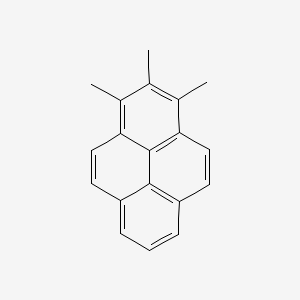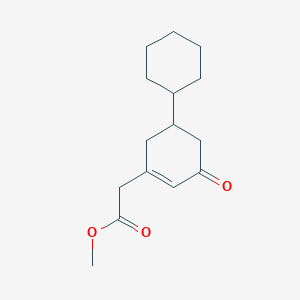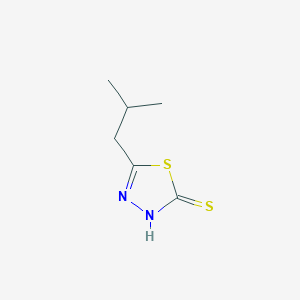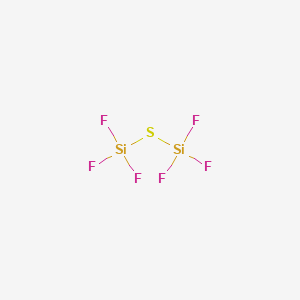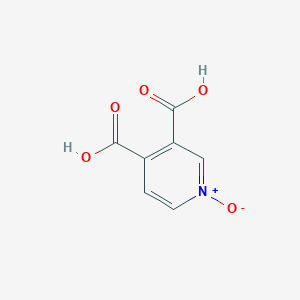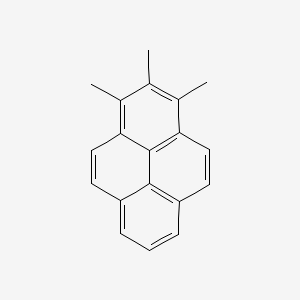
1,2,3-Trimethylpyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trimethylpyrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C19H16 It is a derivative of pyrene, where three methyl groups are substituted at the 1, 2, and 3 positions of the pyrene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Trimethylpyrene can be synthesized starting from 1H-phenalene. The process involves introducing methyl groups into the A-ring of pyrene through a series of chemical reactions. One efficient method described involves the use of methylating agents under specific conditions to achieve the desired substitution .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1,2,3-Trimethylpyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, often using reducing agents such as lithium aluminum hydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinones, while substitution reactions can introduce various functional groups into the pyrene ring.
科学的研究の応用
1,2,3-Trimethylpyrene has several applications in scientific research:
Biology: Investigated for its interactions with biological macromolecules and potential use in bioimaging.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
作用機序
The mechanism by which 1,2,3-trimethylpyrene exerts its effects is primarily through its interactions with molecular targets via non-covalent interactions. These include hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions can influence the behavior of biological systems and materials, making it a valuable compound in various applications .
類似化合物との比較
- 1,2-Dimethylpyrene
- 1,3-Dimethylpyrene
- Pyrene
Comparison: 1,2,3-Trimethylpyrene is unique due to the specific positioning of its methyl groups, which can significantly alter its photophysical properties compared to its dimethyl counterparts. This makes it particularly useful in applications requiring specific fluorescence characteristics .
特性
CAS番号 |
134145-12-3 |
|---|---|
分子式 |
C19H16 |
分子量 |
244.3 g/mol |
IUPAC名 |
1,2,3-trimethylpyrene |
InChI |
InChI=1S/C19H16/c1-11-12(2)16-9-7-14-5-4-6-15-8-10-17(13(11)3)19(16)18(14)15/h4-10H,1-3H3 |
InChIキー |
BYYRPCUKZCBJLB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C3C(=C1C)C=CC4=CC=CC(=C43)C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)

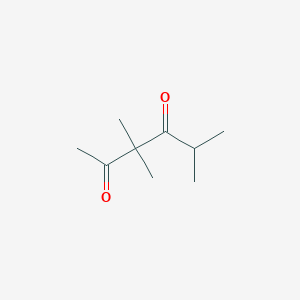
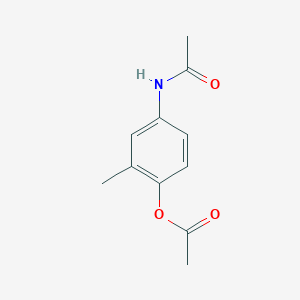
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

